molecular formula C9H8BrClN2 B14222309 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-

Cat. No.: B14222309
M. Wt: 259.53 g/mol
InChI Key: RHFJAWOQQDTUKD-UHFFFAOYSA-N
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Description

  • The chloroethyl group is introduced via nucleophilic substitution reactions, often using 2-chloroethylamine or similar reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- typically involves multi-step processes. One common method includes the initial formation of the pyrrolopyridine core, followed by the introduction of bromine and chlorine substituents. The synthesis can be summarized as follows:

  • Formation of the Pyrrolopyridine Core:

    • Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
    • Common reagents include palladium catalysts and bases such as potassium carbonate.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- undergoes various chemical reactions, including:

  • Substitution Reactions:

    • The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction:

    • The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
  • Coupling Reactions:

    • Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various aryl or alkyl groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine).

    Oxidation: Potassium permanganate, hydrogen peroxide, solvents (water, acetic acid).

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, THF).

    Coupling: Palladium catalysts, bases (potassium carbonate), solvents (toluene, DMF).

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized or reduced forms with altered electronic properties.
  • Coupled products with extended conjugation or different substituents.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- primarily involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Uniqueness:

  • Properties

    Molecular Formula

    C9H8BrClN2

    Molecular Weight

    259.53 g/mol

    IUPAC Name

    5-bromo-1-(2-chloroethyl)pyrrolo[2,3-b]pyridine

    InChI

    InChI=1S/C9H8BrClN2/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,2,4H2

    InChI Key

    RHFJAWOQQDTUKD-UHFFFAOYSA-N

    Canonical SMILES

    C1=CN(C2=NC=C(C=C21)Br)CCCl

    Origin of Product

    United States

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